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morpholinecarboxylate

CAS No.: 335159-14-3

Cat. No.: B1621913

Get Quote

Executive Summary
This technical guide analyzes the morpholinone scaffold, specifically focusing on morpholin-3-

one, a cyclic lactam that has emerged as a critical pharmacophore in modern medicinal

chemistry.[1] Unlike its parent compound morpholine—a moderately basic secondary amine (

)—the morpholin-3-one moiety is electronically neutral at physiological pH.[1] This drastic shift
in physicochemical character allows medicinal chemists to modulate hydrogen bonding
networks, reduce lysosomal trapping, and improve metabolic stability without altering the gross
structural footprint of the molecule.

This guide details the structural architecture, electronic properties, synthetic pathways, and

pharmaceutical applications of substituted morpholinones, designed for immediate application

in lead optimization programs.

Part 1: Structural Architecture & Isomerism
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The term "morpholinone" refers to two distinct constitutional isomers. Understanding the

stability difference between these two is the first filter in scaffold selection.

The Isomer Divergence
Morpholin-2-one (Lactone): This isomer contains an ester linkage within the ring.[1] It is

chemically labile and prone to rapid hydrolysis in plasma and acidic/basic media. It is rarely

used as a final drug scaffold but serves as a transient intermediate or prodrug moiety.

Morpholin-3-one (Lactam): This isomer contains an amide linkage.[1] It exhibits high

chemical and metabolic stability, making it the predominant scaffold in FDA-approved

therapeutics (e.g., Rivaroxaban, Linezolid analogs).

Electronic Descriptors & Basicity
The defining feature of the morpholin-3-one is the amidic resonance.[1] The nitrogen lone pair,

which is responsible for the basicity in morpholine, is delocalized into the adjacent carbonyl

group.

Morpholine:

hybridized nitrogen; Basic; H-bond acceptor and donor.[1]

Morpholin-3-one: Partial

character at nitrogen; Neutral; H-bond acceptor (carbonyl) and donor (NH, if unsubstituted).
[1]

Key Consequence: The morpholin-3-one ring does not protonate at physiological pH (pH 7.4).

[1] This eliminates the cation-trapping effects often seen with basic morpholines and alters the

volume of distribution (

).
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Basicity Comparison

Electronic Consequence

Morpholine
(Basic Amine)

pKa ~ 8.3
Protonated at pH 7.4

Morpholin-3-one
(Neutral Lactam)

pKa (conj. acid) < 0
Neutral at pH 7.4

Oxidation / Substitution

Passive Diffusion
(Improved for Neutral Species)No Ionization Cost

Aqueous Solubility
(Dependent on Polar Surface Area)

H-Bond Acceptor (C=O)

Click to download full resolution via product page

Figure 1: Electronic differentiation between morpholine and morpholin-3-one scaffolds.[1]

Part 2: Physicochemical Profiling
The following data consolidates the property shifts observed when transitioning from a

morpholine to a morpholin-3-one core.

Comparative Properties Table
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Property Morpholine Morpholin-3-one
Drug Design
Implication

pKa (Conjugate Acid) 8.36 < 0 (Est.)[1]

Morpholinone avoids

lysosomal trapping;

ideal for CNS

penetration.[1]

pKa (NH

Deprotonation)
> 30 ~14.4

The lactam NH can be

deprotonated by

strong bases (e.g.,

NaH) for alkylation.

LogP (Octanol/Water) -0.86 -0.80

Similar hydrophilicity,

but morpholinone is

less dependent on pH

for LogD.[1]

H-Bond Donors (HBD) 1 (NH) 1 (NH)
If N-substituted, HBD

= 0.[1]

H-Bond Acceptors

(HBA)
2 (N, O) 2 (C=O, O)

The carbonyl oxygen

is a strong acceptor;

the ether oxygen

remains a weak

acceptor.

Topological Polar

Surface Area (TPSA)
~12 Å² ~29 Å²

Increased polarity due

to the amide

functionality.

Solubility & Lipophilicity
While the calculated LogP values are similar, the LogD (distribution coefficient) profile differs

significantly.

Morpholine: LogD varies with pH.[1] At pH 7.4, it exists as a cation, increasing water

solubility but potentially hindering passive membrane permeability.
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Morpholin-3-one: LogD is pH-independent across the physiological range.[1] It maintains a

consistent lipophilicity profile, simplifying formulation and permeability predictions.

Part 3: Synthetic Accessibility & Protocols[2]
Reliable synthesis is the cornerstone of scaffold utility. Two primary routes are recommended:

the Amino Alcohol Cyclization (for building the ring) and the Late-Stage Oxidation (for modifying

existing morpholines).

Protocol A: Cyclization from Amino Alcohols (The
"Build" Approach)
This is the industry-standard method for creating substituted morpholin-3-ones, particularly

when specific chirality is required from the amino alcohol starting material.[1]

Mechanism: Williamson ether synthesis type cyclization. Reagents: Amino alcohol,

Chloroacetyl chloride (or ethyl chloroacetate), Base (NaH or KOtBu).

Step-by-Step Protocol:

N-Acylation: Dissolve the amino alcohol (1.0 equiv) in anhydrous THF at 0°C. Add

triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv).

Self-Validation: Monitor via TLC/LCMS for disappearance of amine and formation of the

linear chloride intermediate.

Cyclization: Cool the mixture to 0°C. Add NaH (60% dispersion, 2.5 equiv) carefully in

portions. Allow to warm to room temperature and stir for 4-12 hours. Note: The strong base

deprotonates the alcohol, which then displaces the chloride.

Workup: Quench with saturated

. Extract with EtOAc.[2] Wash with brine.[2]

Purification: Recrystallization from EtOH/Hexane or column chromatography (typically polar,

requiring MeOH/DCM).
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Protocol B: Late-Stage Oxidation (The "Modify"
Approach)
Converting an existing morpholine ring to a morpholinone is useful for metabolite synthesis or

scaffold hopping.[1]

Reagents: Sodium Chlorite (

), Acetic Acid.[3] Protocol:

Dissolve the substituted morpholine in Acetonitrile/Water (4:1).

Add Acetic Acid (0.3 equiv).

Add Sodium Chlorite (3.0 equiv) dropwise at 50°C.

Self-Validation: Monitor for the +14 Da mass shift (addition of O, loss of 2H) via LCMS.
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Synthetic Pathways
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Figure 2: Primary synthetic workflows for accessing the morpholin-3-one scaffold.

Part 4: Case Study in Drug Design – Rivaroxaban[4]
Rivaroxaban (Xarelto) represents the quintessential application of the morpholin-3-one scaffold.

[1]
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Target: Factor Xa (Serine Protease).[4]

Role of Morpholinone:

Neutrality: The morpholinone ring replaces earlier cationic moieties, improving oral

bioavailability and reducing clearance.

H-Bonding: The carbonyl oxygen acts as a critical H-bond acceptor, interacting with the S4

pocket of the Factor Xa enzyme.

Geometry: The lactam ring constrains the N-phenyl bond vector, orienting the molecule

into a specific "L-shape" required for the active site.

Metabolic Insight: While stable, the morpholinone ring in Rivaroxaban is subject to oxidative

degradation (via CYP450) and hydrolysis of the lactam bond (minor pathway), leading to ring-

opened metabolites. However, it is significantly more stable than a lactone equivalent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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